molecular formula C18H21N3O4S B2801549 Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-17-2

Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2801549
CAS RN: 946354-17-2
M. Wt: 375.44
InChI Key: NCVXXTONUJIYQX-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . It has a cyclopentylamino group attached, which suggests that it might have some biological activity, as cyclopentylamine derivatives are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused-ring system. The quinazoline ring system is aromatic, which means it is particularly stable. The presence of the thioxo groups might introduce some additional complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxylate group might make it somewhat polar, and therefore soluble in polar solvents. The aromatic ring system might contribute to its stability .

Scientific Research Applications

Synthesis and Structural Analysis

The compound "Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate" is a complex molecule belonging to the class of 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, which have been extensively studied for their synthesis methodologies and structural characteristics. Researchers have developed liquid-phase synthesis techniques for combinatorial libraries of disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles. These compounds were synthesized through cyclization of substituted methyl anthranilates with isothiocyanates or cyclization of substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines. Additionally, the hydrolysis of specific thione carboxylates led to the synthesis of new libraries of carboxamide and S-substituted mecaptopbenzimidazoquinazoline carboxamides (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Mechanistic Insights and Derivative Synthesis

Further research into the synthesis of related compounds, such as the methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate, highlights remarkable cyclopropanation processes. These processes are crucial for creating doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, offering insights into the mechanistic pathways and the generation of new types of heterocyclic systems. Such derivatives are synthesized via reactions involving N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride, followed by specific cyclopropanation methods (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Biological Applications

In terms of biological applications, the derivatives of tetrahydroquinoline have been explored for their potential anticancer effects. One particular study synthesized new derivatives aiming to test their anticancer efficacy against the breast cancer MCF-7 cell line. This research utilized 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, treating them with various reagents to produce compounds tested for their anticancer activity. Several synthesized compounds showed significant activity against the MCF-7 cell line, indicating the potential therapeutic value of these derivatives (Gaber et al., 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Cyclopentylamine derivatives can have various biological activities, but without specific studies on this compound, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

methyl 3-[3-(cyclopentylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-17(24)11-6-7-13-14(10-11)20-18(26)21(16(13)23)9-8-15(22)19-12-4-2-3-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,19,22)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVXXTONUJIYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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